molecular formula C22H22 B2524077 Spiro[adamantane-2,9'-fluorene] CAS No. 727730-31-6

Spiro[adamantane-2,9'-fluorene]

Cat. No.: B2524077
CAS No.: 727730-31-6
M. Wt: 286.418
InChI Key: LGYQERJJBDQQHH-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which combines an adamantane moiety with a fluorene unit. This compound is known for its rigidity and stability, making it a valuable component in various scientific and industrial applications .

Scientific Research Applications

Chemistry: Spiro[adamantane-2,9’-fluorene] is widely used in organic synthesis as an intermediate for the preparation of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects in chemical reactions .

Biology and Medicine: In biological research, Spiro[adamantane-2,9’-fluorene] derivatives are explored for their potential antiviral and anticancer properties. The compound’s stability and unique structure allow for the development of novel therapeutic agents .

Industry: In the industrial sector, Spiro[adamantane-2,9’-fluorene] is utilized in the production of high-performance polymers and materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced applications such as aerospace and electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[adamantane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with adamantane-based compounds. One common method includes the use of trifluoroacetic acid and dichloromethane under nitrogen protection. The reaction mixture is stirred for a specific duration, followed by neutralization with sodium hydroxide and purification through silica gel column chromatography .

Industrial Production Methods: Industrial production of Spiro[adamantane-2,9’-fluorene] follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Spiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Uniqueness: Spiro[adamantane-2,9’-fluorene] stands out due to its combination of the adamantane and fluorene moieties, providing a unique balance of rigidity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .

Properties

IUPAC Name

spiro[adamantane-2,9'-fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)16-10-14-9-15(12-16)13-17(22)11-14/h1-8,14-17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYQERJJBDQQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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